(Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride
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Overview
Description
N-Hydroxyquinoline-7-carbimidoyl chloride: is an organic compound with the molecular formula C10H7ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxyquinoline-7-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the chlorination of N-hydroxyquinoline-7-carbimidoyl using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of N-Hydroxyquinoline-7-carbimidoyl chloride may involve large-scale chlorination processes, utilizing advanced reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyquinoline-7-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxyquinoline-7-carbimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-7-carbimidoyl chloride involves its interaction with molecular targets in biological systems. It can act as a chelating agent, binding to metal ions and disrupting their normal function. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes and other metal-dependent processes .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications, including as an antiseptic and in the treatment of Alzheimer’s disease.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial properties.
5-Chloro-7-iodo-8-hydroxyquinoline: Used in medicinal chemistry for its potent biological activities.
Uniqueness: N-Hydroxyquinoline-7-carbimidoyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-hydroxyquinoline-7-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-4-3-7-2-1-5-12-9(7)6-8/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAHFSUXFBZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=NO)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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